molecular formula C18H23N3O2 B6706458 N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide

N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide

Cat. No.: B6706458
M. Wt: 313.4 g/mol
InChI Key: VUWYCGWMGNQLEK-UHFFFAOYSA-N
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Description

N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a cyano group attached to a cyclohexyl ring, an amino group linked to a phenyl ring, and an oxolane ring attached to a carboxamide group

Properties

IUPAC Name

N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c19-12-13-3-1-4-16(11-13)20-14-6-8-15(9-7-14)21-18(22)17-5-2-10-23-17/h6-9,13,16-17,20H,1-5,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWYCGWMGNQLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC2=CC=C(C=C2)NC(=O)C3CCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylformamide (DMF), toluene, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

N-[4-[(3-cyanocyclohexyl)amino]phenyl]oxolane-2-carboxamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications.

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